Lysine thiazolidine carboxylate
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Overview
Description
Lysine thiazolidine carboxylate is a bioactive chemical.
Scientific Research Applications
DNA Interaction and Cancer Cell Inhibition : Thiazolidine-4-carboxylic acid derivatives, related to Lysine thiazolidine carboxylate, have been investigated for their ability to interact with DNA and inhibit cancer cells. A study found that these compounds exhibit cytotoxicity against colon cancer cell lines and possess antimicrobial activities (Thalamuthu et al., 2013).
Enzymatic Activity in Bacterial Metabolism : Research on l-Thiazolidine-4-Carboxylate (T4C) has shown that it influences bacterial metabolism. It is metabolized by Δ1-pyrroline-5-carboxylate reductase in Escherichia coli, suggesting a role in the degradation of proline analogs (Deutch et al., 2001).
Role in Protein Structure and Function : Lysine carboxylation in proteins, including its derivative thiazolidine carboxylate, is identified as a crucial post-translational modification. It plays a structural role and is involved in proton transfer events critical for enzyme functions (Li et al., 2005).
Detection of Amino Acids and Metals : Thiazolidine derivatives are used in colorimetric probes for the detection of amino acids like cysteine and lysine. They also show potential in detecting metal ions like zinc (Razi et al., 2014).
Antimicrobial and Antihypertensive Applications : Some thiazolidine-4-carboxylic acid derivatives are explored for their antihypertensive properties and potential as antihypertensive drugs (Ershov et al., 2014).
Influenza Neuraminidase Inhibition : Certain thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit neuraminidase in influenza A virus, indicating their potential use in designing novel influenza treatments (Liu et al., 2011).
Cell Cycle Modulation in Cancer Cells : L-thioproline, a form of thiazolidine-4-carboxylic acid, has been shown to reduce DNA synthesis in cancer cells, indicating its potential in cancer treatment (Cañero et al., 2006).
properties
CAS RN |
57762-37-5 |
---|---|
Product Name |
Lysine thiazolidine carboxylate |
Molecular Formula |
C10H21N3O4S |
Molecular Weight |
279.355 |
IUPAC Name |
4-Thiazolidinecarboxylic acid, compd. with l-lysine (1:1) |
InChI |
InChI=1S/C6H14N2O2.C4H7NO2S/c7-4-2-1-3-5(8)6(9)10;6-4(7)3-1-8-2-5-3/h5H,1-4,7-8H2,(H,9,10);3,5H,1-2H2,(H,6,7)/t5-;/m0./s1 |
InChI Key |
QWFJCFXFOAIKGS-JEDNCBNOSA-N |
SMILES |
O=C(C1NCSC1)O.N[C@@H](CCCCN)C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Lysine thiazolidine carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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